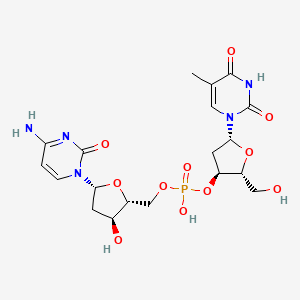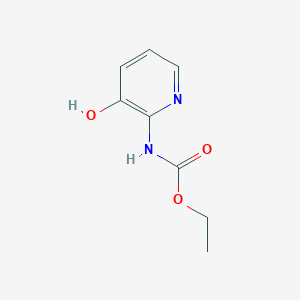
Ethyl 3-hydroxypyridin-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxypyridin-2-ylcarbamate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a carbamate ester. This compound has various applications in scientific research and industry due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxypyridin-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and it may include additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxypyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2,3-dione, while reduction could produce ethyl 3-aminopyridin-2-ylcarbamate .
Applications De Recherche Scientifique
Ethyl 3-hydroxypyridin-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxypyridin-2-ylcarbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate ester allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-hydroxypyridin-3-ylcarbamate
- Methyl 3-hydroxypyridin-2-ylcarbamate
- Propyl 3-hydroxypyridin-2-ylcarbamate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
106840-72-6 |
|---|---|
Formule moléculaire |
C8H10N2O3 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
ethyl N-(3-hydroxypyridin-2-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)10-7-6(11)4-3-5-9-7/h3-5,11H,2H2,1H3,(H,9,10,12) |
Clé InChI |
SOSVWULAUBBPSG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=CC=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


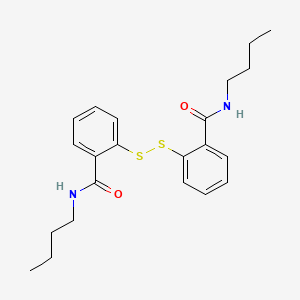
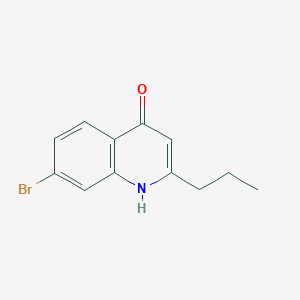
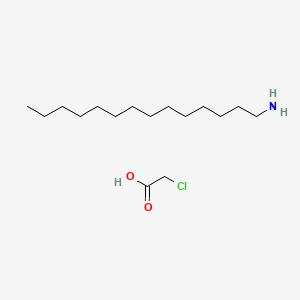
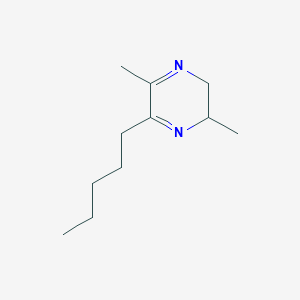

![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
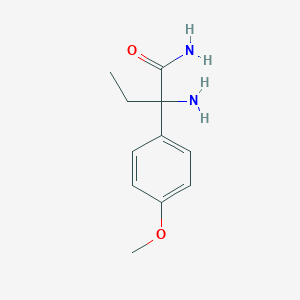
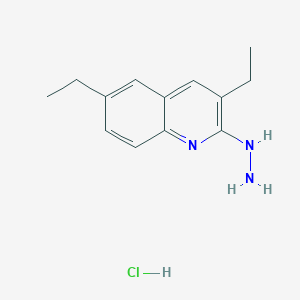
![4-[[(Tributylstannyl)oxy]carbonyl]pyridine](/img/structure/B13757355.png)
![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
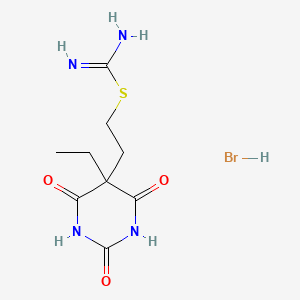
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
![Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-](/img/structure/B13757396.png)
